N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperazine ring
Properties
Molecular Formula |
C15H21N7O |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H21N7O/c1-3-16-14-17-6-4-12(19-14)21-8-10-22(11-9-21)15-18-7-5-13(20-15)23-2/h4-7H,3,8-11H2,1-2H3,(H,16,17,19) |
InChI Key |
PCVMNEOMEDMAJF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperazine.
Ethylation: The final step involves the ethylation of the nitrogen atom on the pyrimidine ring, which can be done using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromoethane or chloroethane in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the piperazine ring.
Scientific Research Applications
N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving aberrant cell signaling pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating cellular pathways. Specific pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine
- N-ethyl-4-[4-(4-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Uniqueness
N-ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for its molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
